7-Methoxy-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Historical Context and Significance of Benzoxazinone (B8607429) Scaffolds in Organic Chemistry
Benzoxazinones are a prominent class of fused heterocyclic compounds that have garnered considerable attention in organic chemistry. nih.gov Historically, their significance stems from their discovery as secondary metabolites in various plants, particularly in grasses (Gramineae), where they play a crucial role in the plant's chemical defense against insects and pathogens. researchgate.net This natural occurrence established them as important targets for synthesis and biological evaluation.
In the realm of organic chemistry, the benzoxazinone scaffold is considered a "privileged structure." nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a wide range of bioactive compounds. researchgate.net Their versatile structure has made them valuable synthons—building blocks for creating more complex molecules. researchgate.net A multitude of synthetic methods have been developed for their preparation, utilizing accessible starting materials like anthranilic acids, which has further cemented their importance in synthetic organic chemistry. nih.govorganic-chemistry.org The development of efficient synthetic routes allows for the creation of diverse libraries of benzoxazinone derivatives for various applications. mdpi.com
Structural Classification and Nomenclature of 7-Methoxy-6-nitro-2H-benzo[b]nih.govchristuniversity.inoxazin-3(4H)-one
The structure and name of 7-Methoxy-6-nitro-2H-benzo[b] nih.govchristuniversity.inoxazin-3(4H)-one can be systematically deconstructed to understand its chemical identity.
Core Structure : The parent scaffold is a benzo[b] nih.govchristuniversity.inoxazin-3(4H)-one . This indicates a bicyclic system where a benzene (B151609) ring is fused to a 1,4-oxazine ring. The numbering specifies that the nitrogen and oxygen atoms in the six-membered ring are at positions 1 and 4, respectively. The "-3(4H)-one" suffix denotes a ketone group at position 3 and a hydrogen atom at position 4.
Substituents : The benzene ring of the core structure is decorated with two substituents:
A methoxy (B1213986) group (-OCH₃) at position 7.
A nitro group (-NO₂) at position 6.
The systematic IUPAC name precisely defines the arrangement of these functional groups on the benzoxazinone framework.
Table 1: Chemical Properties of Related Benzoxazinone Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 6-nitro-2H-benzo[b] nih.govchristuniversity.inoxazin-3(4H)-one | C₈H₆N₂O₄ | 194.15 | 81721-87-1 vibrantpharma.com |
| 7-nitro-2H-benzo[b] nih.govchristuniversity.inoxazin-3(4H)-one | C₈H₆N₂O₄ | 194.15 | 81721-86-0 capotchem.com |
| 7-Methoxy-2H-benzo[b] nih.govchristuniversity.inoxazin-3(4H)-one | C₉H₉NO₃ | 179.17 | 6529-94-8 biosynth.com |
| 6-Methoxy-2H-benzo[b] nih.govchristuniversity.inoxazin-3(4H)-one | C₉H₉NO₃ | 179.17 | 5023-12-1 sigmaaldrich.com |
Overview of Research Areas and Relevance of 7-Methoxy-6-nitro-2H-benzo[b]nih.govchristuniversity.inoxazin-3(4H)-one and its Derivatives
While specific research focusing exclusively on 7-Methoxy-6-nitro-2H-benzo[b] nih.govchristuniversity.inoxazin-3(4H)-one is limited in publicly available literature, its relevance can be inferred from the extensive research on its structural components: the benzoxazinone scaffold and the nitro and methoxy functional groups.
The benzoxazinone core is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govresearchgate.netnih.gov This wide-ranging bioactivity makes any novel substituted benzoxazinone a compound of potential interest.
The presence of a nitro group is particularly significant. Nitroaromatic compounds are a key area of research in cancer therapy. mdpi.com They can function as bioreductive prodrugs, which are inactive compounds that can be selectively activated to become potent cytotoxic agents under the low-oxygen (hypoxic) conditions characteristic of solid tumors. mdpi.com The 2-nitroimidazole (B3424786) fragment, for instance, is a widely used trigger in this "hypoxia-activated" prodrug strategy. mdpi.com Therefore, the 6-nitro substitution on the benzoxazinone scaffold suggests potential applications in the development of targeted cancer therapies.
The methoxy group is a common feature in many pharmacologically active molecules, often influencing properties such as solubility, cell permeability, and receptor binding.
Research on closely related analogs underscores the potential of this chemical space. For example, various nitro-substituted benzoxazinones have been synthesized and evaluated as potential anticancer and antioxidant agents. researchgate.net Similarly, other derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been investigated for treating neurodegenerative diseases and depression. nih.gov A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized and showed anticonvulsant activities. nih.gov
Table 2: Investigated Biological Activities of Benzoxazinone Derivatives
| Derivative Class | Potential Research Area/Activity | Reference |
|---|---|---|
| General Benzoxazinones | Anticancer, Antibacterial, Antiviral, Anti-inflammatory | nih.govresearchgate.net |
| 7-Nitro-2-aryl-4H-benzo[d] nih.govorganic-chemistry.orgoxazin-4-ones | Anticancer, Antioxidant | researchgate.net |
| 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones | Anticonvulsant | nih.gov |
| 2H-1,4-benzoxazin-3(4H)-one derivatives | Neurodegenerative diseases, Depression | nih.gov |
| 7-Methoxy-2H-benzo[b] nih.govchristuniversity.inoxazin-3(4H)-one | β-glucosidase inhibition | biosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-6-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-15-8-3-7-5(2-6(8)11(13)14)10-9(12)4-16-7/h2-3H,4H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLKAEISRXXRII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)OCC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252585 | |
| Record name | 7-Methoxy-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878160-15-7 | |
| Record name | 7-Methoxy-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878160-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 7 Methoxy 6 Nitro 2h Benzo B 1 2 Oxazin 3 4h One and Analogous Benzoxazinones
Classical and Conventional Synthetic Routes to 2H-Benzo[b]nih.govwikipedia.orgoxazin-3(4H)-one Systems
Traditional methods for constructing the benzoxazinone (B8607429) ring system often rely on cyclization reactions of appropriately substituted aromatic precursors. These routes are valued for their reliability and use of accessible starting materials.
One-Pot Cyclization Reactions from Substituted Phenols/Aminophenols
One-pot syntheses offer an efficient approach to benzoxazinones by minimizing intermediate isolation steps, thereby saving time and resources. A common strategy involves the reaction of substituted 2-aminophenols with reagents that provide the remaining two carbons of the heterocyclic ring. For instance, the condensation of a 2-aminophenol (B121084) with α-haloacyl halides or related synthons in the presence of a base can directly afford the benzoxazinone core. This method is advantageous for its operational simplicity.
Another one-pot approach involves the reaction of 2-aminophenols with aldehydes to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazinone derivative. nih.gov While effective, the conditions for these reactions, such as the choice of solvent and catalyst, must be carefully optimized to achieve good yields. nih.gov For example, a gold-catalyzed oxidative cyclization of intermediates derived from 2-aminophenols and aldehydes has been shown to produce 2-arylbenzoxazoles, a related heterocyclic system, in high yields. nih.gov Similarly, one-pot syntheses of 2H-1,3-benzoxazines have been developed using copper catalysts, hydrogen peroxide, and an organic base. nih.govnih.gov
| Starting Materials | Reagents/Catalyst | Product Type | Key Features |
| 2-Aminophenol, Benzaldehyde | HAuCl₄·4H₂O, O₂ | 2-Arylbenzoxazole | Gold-catalyzed oxidative cyclization. nih.gov |
| Ketone-derived imino-pyridines | Cu(II), H₂O₂, NEt₃ | 2H-1,3-Benzoxazine | Copper-directed sp² hydroxylation followed by oxidative C-O bond formation. nih.govnih.gov |
Multi-Step Synthesis Approaches Involving Ether Formation and Cyclization
Multi-step syntheses provide a more controlled, albeit longer, route to specifically substituted benzoxazinones like 7-Methoxy-6-nitro-2H-benzo[b] nih.govwikipedia.orgoxazin-3(4H)-one. A typical sequence begins with a substituted phenol, such as 4-methoxy-3-nitrophenol. The first step is an O-alkylation of the phenolic hydroxyl group with an α-haloester, like ethyl chloroacetate, under basic conditions to form a phenoxyacetate (B1228835) intermediate.
Subsequent steps involve the reduction of the nitro group to an amine, followed by intramolecular cyclization (lactamization) of the resulting amino ester, often promoted by heat or a catalyst, to close the oxazine (B8389632) ring and form the final benzoxazinone product. This approach allows for the precise placement of substituents on the aromatic ring before the heterocyclic ring is formed.
Reductive Cyclization Strategies of Nitro-Precursors
Reductive cyclization is a powerful strategy for synthesizing benzoxazinones from ortho-substituted nitrophenols. This method is particularly relevant for the synthesis of compounds like 7-Methoxy-6-nitro-2H-benzo[b] nih.govwikipedia.orgoxazin-3(4H)-one, where a nitro group is already present. The synthesis typically starts with an O-alkylation of a nitrophenol with a reagent like an α-halo ketone or ester. The key step is the simultaneous reduction of the nitro group to an amine and subsequent intramolecular cyclization onto the adjacent carbonyl or ester group.
Commonly used reducing agents include tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or catalytic hydrogenation using palladium on carbon (Pd/C). organic-chemistry.org This process efficiently constructs the heterocyclic ring in a single transformation from the linear nitro precursor. nih.gov A three-step continuous flow process involving nitration, hydrogenation, and acid-catalyzed cyclization has been developed for preparing functionalized 4H-benzo- nih.govwikipedia.org-oxazin-3-ones, highlighting the industrial applicability of this strategy. acs.org The choice of reducing agent and reaction conditions can be critical to avoid side reactions and achieve high yields. organic-chemistry.org
| Precursor Type | Reducing Agent/Conditions | Key Transformation |
| o-Nitrophenyl propargyl alcohols | Fe/HCl, Zn/AcOH, or SnCl₂/HCl | Reduction of nitro group followed by acid-catalyzed Meyer-Schuster rearrangement and cyclization to form quinolines. organic-chemistry.org |
| Ketone tethered to a nitrobenzene | Base-mediated | Reductive cyclization to form hexahydro-2,6-methano-1-benzazocine ring system. nih.gov |
| Dinitro-intermediate | Pd/C fixed bed catalyst (continuous flow) | Hydrogenation to an air-sensitive diamino derivative followed by acid-catalyzed cyclization. acs.org |
Advanced Synthetic Techniques for Functionalized Benzoxazinone Derivatives
Modern synthetic chemistry offers sophisticated tools for the construction and modification of benzoxazinone scaffolds, enabling the creation of complex and diverse molecular architectures.
Transition Metal-Catalyzed Coupling Reactions (e.g., Copper, Buchwald–Hartwig)
Transition metal catalysis has revolutionized the synthesis of N-heterocycles. nih.gov Palladium- and copper-catalyzed reactions are particularly prominent in forming the C-N and C-O bonds essential for the benzoxazinone core.
The Buchwald–Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction can be applied to the synthesis of benzoxazinones through an intramolecular cyclization pathway. A precursor containing an ortho-haloaryl group and a suitably positioned amide or amine can undergo intramolecular C-N bond formation to yield the benzoxazinone ring. The reaction is known for its broad substrate scope and tolerance of various functional groups. wikipedia.org The choice of palladium catalyst, ligand, and base is crucial for the reaction's success. acsgcipr.org
Copper-catalyzed reactions, reminiscent of the Ullmann condensation, also provide an effective means for intramolecular C-O or C-N bond formation to construct the benzoxazinone ring. These reactions are often more cost-effective than their palladium-catalyzed counterparts. organic-chemistry.org
| Catalytic System | Reaction Type | Application in Benzoxazinone Synthesis |
| Palladium/Phosphine Ligand | Buchwald-Hartwig Amination | Intramolecular C-N bond formation from an o-haloanilide precursor. wikipedia.orgresearchgate.net |
| Copper(I) or Copper(II) | Ullmann-type Coupling | Intramolecular C-O or C-N bond formation for ring closure. organic-chemistry.org |
| Palladium(II) Acetate | Carbonylative Coupling | Synthesis of 2-arylbenzoxazinones from 2-iodoanilines and aryl iodides. organic-chemistry.org |
Solid-Phase Organic Synthesis (SPOS) for Library Generation
Solid-phase organic synthesis (SPOS) is a high-throughput technique ideal for generating large libraries of related compounds for drug discovery and screening purposes. researchgate.net In the context of benzoxazinone synthesis, a starting material, such as a substituted aminophenol, is attached to a solid support (resin).
The subsequent chemical transformations, including acylation, cyclization, and diversification, are carried out on the resin-bound substrate. Reagents and byproducts are easily removed by washing the resin. The final benzoxazinone derivatives are then cleaved from the solid support. This methodology allows for the rapid and systematic variation of substituents around the benzoxazinone core, facilitating the exploration of structure-activity relationships. For example, a solid-phase approach utilizing a Smiles rearrangement has been developed for the construction of 7-aryl-benzo[b] nih.govwikipedia.orgoxazin-3(4H)-one derivatives. researchgate.net
Green Chemistry Approaches and Environmentally Benign Synthetic Conditions
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzoxazinone derivatives to minimize environmental impact. These approaches focus on the use of safer solvents, milder reaction conditions, and energy-efficient techniques.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. orgsyn.orgnih.govgoogle.com The synthesis of benzoxazine-2,4-diones from phthalic anhydrides has been efficiently achieved under solvent-free microwave conditions, highlighting the potential of this technology for the eco-friendly production of related benzoxazinone cores. orgsyn.orgnih.govgoogle.com This method's key advantages include lower energy consumption and the elimination of hazardous organic solvents. orgsyn.orgnih.govgoogle.com
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for benzoxazinone synthesis. researchgate.netresearchgate.netgoogle.com Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.netmdpi.com This technique has been successfully employed in various heterocyclic syntheses and is often associated with milder conditions and improved energy efficiency. researchgate.netresearchgate.netgoogle.com
Solvent-Free Synthesis: Conducting reactions in the absence of a solvent is a cornerstone of green chemistry, as it eliminates solvent-related waste and toxicity. An efficient, solvent-free methodology for the preparation of 2-aryl-4H-3,1-benzoxazine-4-ones from N-acyl anthranilic acid derivatives has been developed. researchgate.net This method utilizes a recyclable and eco-friendly catalyst, shortens reaction times, and produces the desired products in good to excellent yields. researchgate.net
Interactive Table: Comparison of Green Synthesis Methods for Benzoxazinone Analogs.
| Green Chemistry Approach | Key Advantages | Representative Reaction |
| Microwave-Assisted | Reduced reaction time, higher yields, solvent-free conditions. orgsyn.orgnih.govgoogle.com | Synthesis of benzoxazine-2,4-diones from phthalic anhydrides. orgsyn.orgnih.govgoogle.com |
| Ultrasound-Assisted | Enhanced reaction rates, milder conditions, energy efficient. researchgate.netresearchgate.netgoogle.com | One-pot, three-component synthesis of isoxazolines. google.com |
| Solvent-Free | Eliminates solvent waste, eco-friendly, simplified workup. researchgate.net | Cyclization of N-acyl anthranilic acid derivatives. researchgate.net |
Cascade and Rearrangement Reactions (e.g., Smiles Rearrangement, Favorskii-like Rearrangements)
Cascade and rearrangement reactions offer elegant and atom-economical pathways to complex molecular architectures like benzoxazinones from simpler starting materials.
Smiles Rearrangement: The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been extensively utilized in the synthesis of 1,4-benzoxazin-3(4H)-ones. nih.gov This reaction typically involves the treatment of N-substituted 2-chloroacetamides with substituted 2-chlorophenols in the presence of a base, leading to the formation of the benzoxazinone ring in excellent yields. This method is noted for its efficiency and versatility in creating a variety of substituted benzoxazinone derivatives.
Favorskii-like Rearrangements: While the classic Favorskii rearrangement involves the conversion of α-halo ketones to carboxylic acid derivatives, mdpi.comresearchgate.net a Favorskii-like rearrangement has been proposed in the formation of a novel molecular scaffold containing both benzothiazole (B30560) and benzo orgsyn.orgnih.govoxazin-3(4H)-one bicyclic rings. nih.govresearchgate.net In this proposed mechanism, a three-membered α-lactam intermediate undergoes a two-step rearrangement under basic conditions, ultimately leading to the fused benzoxazinone structure. nih.govresearchgate.net This highlights the potential of rearrangement reactions in generating complex heterocyclic systems.
Directed Synthesis of 7-Methoxy-6-nitro-2H-benzo[b]orgsyn.orgnih.govoxazin-3(4H)-one and Regioselective Functionalization
The specific placement of substituents on the benzoxazinone core is crucial for modulating its chemical and biological properties. Therefore, regioselective synthetic strategies are of paramount importance.
Strategies for Introducing Methoxy (B1213986) and Nitro Groups at Specific Positions
A plausible synthetic route to 7-Methoxy-6-nitro-2H-benzo[b] orgsyn.orgnih.govoxazin-3(4H)-one can be envisioned starting from readily available precursors. One potential starting material is 2-amino-5-methoxyphenol (B1278220). The synthesis of this intermediate can be achieved from resorcinol (B1680541) through partial methylation, followed by nitration and subsequent reduction of the nitro group. researchgate.net
Once 2-amino-5-methoxyphenol is obtained, the benzoxazinone ring can be constructed. A common method involves the reaction with chloroacetyl chloride in the presence of a base, leading to N-acylation followed by intramolecular cyclization to form 7-methoxy-2H-benzo[b] orgsyn.orgnih.govoxazin-3(4H)-one. researchgate.net
The final step would be the regioselective nitration of the 7-methoxy-2H-benzo[b] orgsyn.orgnih.govoxazin-3(4H)-one intermediate. The methoxy group at the 7-position is an ortho-, para-directing group, while the amide functionality within the ring is also an activating group. The interplay of these directing effects would need to be carefully considered to achieve nitration at the desired 6-position. Alternatively, starting with a pre-functionalized benzene (B151609) ring, such as 2-amino-5-methoxy-4-nitrophenol, and then performing the cyclization would offer a more direct route to the target molecule. The synthesis of 2-amino-4-nitrophenol (B125904) derivatives is well-documented, often involving the partial reduction of dinitrophenols. orgsyn.orggoogle.comresearchgate.net
Synthesis of Halogenated and Alkylated Benzoxazinone Analogs
The synthesis of halogenated and alkylated benzoxazinone analogs often involves starting with appropriately substituted phenols or anilines. For instance, the synthesis of 7-chloro-2-methyl-4H-benzo[d] orgsyn.orggoogle.com-oxazin-4-one has been reported, demonstrating the feasibility of incorporating halogen atoms onto the benzoxazinone scaffold.
Alkylation can be achieved at various positions of the benzoxazinone ring system. N-alkylation at the 4-position is a common modification, often accomplished by reacting the parent benzoxazinone with an alkyl halide in the presence of a base. C-alkylation at other positions would typically require starting with an alkyl-substituted precursor.
Preparation of Heterocyclic Fused Benzoxazinone Systems (e.g., Benzothiazole-Benzoxazinone Hybrid Scaffolds)
The fusion of a benzoxazinone ring with other heterocyclic systems can lead to novel molecular architectures with potentially enhanced biological activities. A notable example is the serendipitous synthesis of a compound containing both benzothiazole and benzo orgsyn.orgnih.govoxazin-3(4H)-one moieties. nih.govresearchgate.net This hybrid scaffold was obtained through a multi-step synthesis where the final hydrolysis step, facilitated by the coupling reagent HATU, led to the unexpected formation of the fused system, likely via a Favorskii-like rearrangement of an α-lactam intermediate. nih.govresearchgate.net This discovery opens up new avenues for the creation of complex, fused heterocyclic systems based on the benzoxazinone core. researchgate.netnih.govresearchgate.net
Chemical Reactivity, Derivatization, and Transformation Studies of 7 Methoxy 6 Nitro 2h Benzo B 1 2 Oxazin 3 4h One
Reactivity of the Benzoxazinone (B8607429) Ring System Towards Various Reagents
Under acidic or alkaline conditions, the benzoxazinone ring system can undergo hydrolysis, leading to ring-opening. researchgate.net For instance, alkaline hydrolysis of 2-oxoquazepam, a related benzodiazepine, results in the opening of the diazepinone ring. nih.gov A similar reactivity can be anticipated for 7-Methoxy-6-nitro-2H-benzo[b] ijsr.netresearchgate.netoxazin-3(4H)-one, where nucleophilic attack by hydroxide (B78521) ions on the carbonyl carbon would lead to the cleavage of the amide bond, ultimately forming the corresponding 2-aminophenol (B121084) derivative. Acid-catalyzed hydrolysis would proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. researchgate.net
The nitrogen atom of the amide can be a site for alkylation or acylation, although the electron-withdrawing nature of the adjacent carbonyl group and the nitro group on the aromatic ring may reduce its nucleophilicity. Nevertheless, under appropriate basic conditions, deprotonation of the amide nitrogen would generate a nucleophilic anion that can react with various electrophiles.
The carbonyl group at the 3-position can also be a target for nucleophilic attack. While the amide resonance stabilizes the carbonyl group, strong nucleophiles can still react. For example, reactions with organometallic reagents could potentially lead to addition products, although such reactions are not extensively documented for this specific ring system.
| Reagent Type | Potential Reaction | Expected Product |
|---|---|---|
| Acids/Bases | Hydrolysis | Ring-opened 2-aminophenol derivative |
| Alkylating/Acylating agents | N-alkylation/N-acylation | N-substituted benzoxazinone |
| Strong Nucleophiles | Addition to carbonyl | Ring-opened or rearranged products |
Chemical Transformations Involving the Methoxy (B1213986) Group
The methoxy group (–OCH₃) at the 7-position is an electron-donating group that influences the electron density of the aromatic ring. A primary chemical transformation involving this group is its cleavage to a hydroxyl group (–OH), a reaction known as demethylation. chem-station.com This transformation is typically achieved under harsh conditions using strong acids or Lewis acids.
Common reagents for the demethylation of aryl methyl ethers include boron tribromide (BBr₃) and hydrobromic acid (HBr). chem-station.comorgsyn.org Boron tribromide is a particularly effective reagent that can cleave aryl methyl ethers at or below room temperature. orgsyn.org The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov
Hydrobromic acid, often in acetic acid, can also be used for demethylation, although it typically requires higher temperatures. chem-station.com The acidic conditions protonate the ether oxygen, making the methyl group more susceptible to nucleophilic attack by the bromide ion.
| Reagent | Typical Conditions | Product |
|---|---|---|
| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature to room temperature | 7-Hydroxy-6-nitro-2H-benzo[b] ijsr.netresearchgate.netoxazin-3(4H)-one |
| Hydrobromic acid (HBr) | Reflux in acetic acid or water | 7-Hydroxy-6-nitro-2H-benzo[b] ijsr.netresearchgate.netoxazin-3(4H)-one |
Chemical Transformations Involving the Nitro Group
The nitro group (–NO₂) at the 6-position is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. The most common and synthetically useful transformation of an aromatic nitro group is its reduction to an amino group (–NH₂). scispace.com This transformation provides a versatile handle for further derivatization.
A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. For the reduction of a nitro group in the presence of other reducible functionalities, chemoselective methods are required.
Classical methods for nitro group reduction include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). scispace.comstackexchange.com Tin(II) chloride (SnCl₂) in concentrated HCl is another common reagent for this transformation. stackexchange.com
Catalytic hydrogenation is also a widely used method for the reduction of nitro groups. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. scispace.com This method is often clean and efficient, but care must be taken to avoid the reduction of other sensitive groups.
| Reagent | Typical Conditions | Product |
|---|---|---|
| Tin (Sn) / Hydrochloric acid (HCl) | Acidic aqueous solution, heating | 6-Amino-7-methoxy-2H-benzo[b] ijsr.netresearchgate.netoxazin-3(4H)-one |
| Tin(II) chloride (SnCl₂) / Hydrochloric acid (HCl) | Acidic solution | 6-Amino-7-methoxy-2H-benzo[b] ijsr.netresearchgate.netoxazin-3(4H)-one |
| Palladium on carbon (Pd/C) / H₂ | Hydrogen atmosphere, various solvents | 6-Amino-7-methoxy-2H-benzo[b] ijsr.netresearchgate.netoxazin-3(4H)-one |
Investigations into the Stability and Degradation Pathways of Benzoxazinones
The stability of 7-Methoxy-6-nitro-2H-benzo[b] ijsr.netresearchgate.netoxazin-3(4H)-one is an important consideration for its synthesis, storage, and potential applications. Benzoxazinone derivatives can be susceptible to degradation under various conditions, including exposure to light, heat, and changes in pH.
A significant degradation pathway for some benzoxazinoids involves their transformation into phenoxazinone derivatives. For example, the naturally occurring benzoxazinoid 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) is known to degrade in soil to 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO). nih.gov This transformation involves a series of reactions, including the initial degradation of DIMBOA to 6-methoxy-benzoxazolin-2(3H)-one (MBOA), which then serves as a precursor to the final phenoxazinone product. nih.gov
Given the structural similarities, it is plausible that 7-Methoxy-6-nitro-2H-benzo[b] ijsr.netresearchgate.netoxazin-3(4H)-one could also undergo degradation to form a corresponding phenoxazinone derivative, although the specific pathway and products would need to be experimentally determined. The presence of the nitro group may influence the degradation pathway and the stability of the resulting products.
The chemical stability of 7-Methoxy-6-nitro-2H-benzo[b] ijsr.netresearchgate.netoxazin-3(4H)-one is influenced by several factors:
pH: As discussed earlier, the benzoxazinone ring is susceptible to both acid and base-catalyzed hydrolysis. Therefore, the stability of the compound is expected to be optimal in a neutral pH range. researchgate.net
Temperature: Elevated temperatures can accelerate degradation reactions. Thermal decomposition may lead to complex mixtures of products.
Light: Many aromatic nitro compounds are sensitive to light and can undergo photochemical reactions. Therefore, protection from light is likely necessary to ensure the stability of the compound.
Oxidizing and Reducing Agents: The presence of oxidizing or reducing agents can lead to transformations of the functional groups. For instance, the nitro group can be reduced, as discussed in section 3.3.
Structure Activity Relationship Sar Investigations of 7 Methoxy 6 Nitro 2h Benzo B 1 2 Oxazin 3 4h One Derivatives
Design and Synthesis of Analogs for Modulating Biological Profiles
The design and synthesis of analogs of 7-methoxy-6-nitro-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one are guided by SAR findings to enhance potency, selectivity, and pharmacokinetic properties. A primary synthetic strategy involves starting with a substituted anthranilic acid, which allows for the inherent placement of desired groups on the benzene (B151609) ring.
For example, a versatile synthesis of 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones starts from 4-nitroanthranilic acid. nih.gov This precursor is reacted with various aroyl chlorides, leading to an intermediate that cyclizes upon treatment with acetic anhydride (B1165640) to form the desired 2-substituted benzoxazinone (B8607429) ring. This method provides a straightforward route to introduce a wide variety of substituents at the C-2 position, enabling extensive exploration of SAR for anticancer and other biological activities. nih.govresearchgate.net
Another strategy for creating novel analogs involves isosteric replacement, such as substituting the ring oxygen at the 1-position with a sulfur atom to yield 1,4-benzothiazinones. mdpi.com This modification alters the geometry and electronic properties of the heterocyclic ring, potentially leading to new biological activities or improved metabolic stability. nih.gov These sulfur analogs have been synthesized from 2-aminothiophenol (B119425) and evaluated for herbicidal and HDAC inhibitory activities, demonstrating that core scaffold modification is a viable approach to modulating the biological profile. mdpi.com
Heterocyclic Ring Modifications
Alterations to the foundational heterocyclic ring of the benzoxazinone core are a key strategy for modulating biological activity. These modifications can influence the compound's electronic properties, conformation, and ability to interact with biological targets. Notable examples include the replacement of heteroatoms, such as oxygen with sulfur, and the attachment of other heterocyclic moieties like 1,2,3-triazoles.
Sulfur Analogs
The substitution of the oxygen atom in the oxazine (B8389632) ring with a sulfur atom to create 1,4-benzothiazinone derivatives represents a significant modification. This bioisosteric replacement alters the geometry and electronic nature of the ring. A study focused on synthesizing sulfur analogs of benzoxazinones for potential application as bioherbicides. mdpi.com Eight different 1,4-benzothiazinone and 1,4-benzoxathianone compounds were synthesized and evaluated for their phytotoxicity. mdpi.com The results indicated that these sulfur-containing analogs exhibited higher inhibitory activity on the elongation of wheat coleoptiles compared to their benzoxazinone counterparts, particularly at higher concentrations. mdpi.com The study found that the introduction of an aliphatic group at the C2 position of the 1,4-benzothiazinone ring led to higher inhibition, demonstrating a clear structure-activity relationship. mdpi.com
1,2,3-Triazole Linkages
Another prominent strategy involves linking the 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one scaffold to a 1,2,3-triazole ring. This molecular hybridization approach aims to combine the pharmacophoric features of both heterocyclic systems to create novel compounds with enhanced therapeutic properties. In one such study, a series of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were synthesized and evaluated for their anticancer activity against several human cancer cell lines. nih.govnih.gov
The investigation revealed that these hybrid compounds were most potent against the A549 lung cancer cell line. nih.govnih.gov Specifically, compounds designated as 14b and 14c showed the strongest inhibitory effects. nih.govnih.gov Further mechanistic studies confirmed that these compounds induced apoptosis and elevated levels of reactive oxygen species (ROS), which may contribute to their anticancer effects. nih.govnih.gov The data from this research underscores the potential of incorporating a triazole moiety to enhance the cytotoxic activity of the benzoxazinone core.
| Compound | Target Cell Line | IC₅₀ (μM) |
|---|---|---|
| 14b | A549 (Lung Cancer) | 7.59 ± 0.31 |
| 14c | A549 (Lung Cancer) | 18.52 ± 0.59 |
Scaffold Hopping and Lead Optimization Strategies
Scaffold hopping is a widely used strategy in drug discovery to identify structurally novel compounds that retain the biological activity of a known parent molecule. This approach is crucial for navigating beyond existing patent landscapes and improving physicochemical or pharmacokinetic properties. It involves replacing the core molecular framework (the scaffold) with a different one while preserving the key pharmacophoric features responsible for biological activity.
In the context of the 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one core, lead optimization efforts have led to the discovery of potent inhibitors for various biological targets. One notable example is the development of 4-phenyl-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives as dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer cell growth. nih.govdrugbank.com
Through structural optimization, a new class of molecules based on this scaffold was designed and synthesized. nih.govdrugbank.com Bioassays demonstrated that one particular compound, 8d-1 , was a highly potent pan-class I PI3K/mTOR inhibitor. nih.govdrugbank.com This compound exhibited significant efficacy in tumor xenograft models and possessed favorable pharmacokinetic properties, highlighting it as a promising anti-cancer drug candidate. nih.govdrugbank.com This work exemplifies a successful lead optimization campaign where systematic modifications to the parent scaffold resulted in a derivative with substantially improved potency and drug-like characteristics.
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 8d-1 | PI3Kα | 0.63 |
Computational and Theoretical Chemistry Studies of 7 Methoxy 6 Nitro 2h Benzo B 1 2 Oxazin 3 4h One
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, vibrational frequencies, and various electronic properties of molecules. For nitro-substituted benzoxazinone (B8607429) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, can systematically study geometric and electronic structures. nih.gov
By calculating the distribution of electron density, DFT can identify the most stable conformation of 7-Methoxy-6-nitro-2H-benzo[b] nih.govunair.ac.idoxazin-3(4H)-one. The calculations provide optimized bond lengths, bond angles, and dihedral angles. For instance, studies on similar benzoxazinone structures reveal that the benzoxazinone fragment is typically planar. scispace.com The presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating methoxy (B1213986) group (-OCH₃) significantly influences the electron distribution across the aromatic ring, which in turn affects the molecule's reactivity and intermolecular interactions. DFT calculations can quantify these effects.
Table 1: Predicted Geometric Parameters for a Representative Benzoxazinone Derivative Note: This data is illustrative for a similar benzoxazinone structure as specific DFT data for 7-Methoxy-6-nitro-2H-benzo[b] nih.govunair.ac.idoxazin-3(4H)-one is not publicly available. Data is based on computational studies of related compounds. scispace.com
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.22 Å |
| Bond Length | C-N (amide) | 1.38 Å |
| Bond Length | C-O (ether) | 1.37 Å |
| Bond Angle | O-C-N (amide) | 125.0° |
| Bond Angle | C-N-C (aromatic) | 120.5° |
| Dihedral Angle | C-C-N-O (nitro) | ~0° (indicating planarity) |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net
For 7-Methoxy-6-nitro-2H-benzo[b] nih.govunair.ac.idoxazin-3(4H)-one, the HOMO is expected to be distributed over the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO is likely concentrated on the electron-deficient nitrobenzoxazinone moiety. nih.gov This distribution facilitates intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. The presence of a strong electron-withdrawing group like the nitro group generally lowers the energy of both the HOMO and LUMO. taylorandfrancis.com
Table 2: Representative Frontier Molecular Orbital Energies Note: These values are illustrative and based on general findings for nitroaromatic compounds. Specific values for the target compound require dedicated calculation.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 eV | Electron-donating ability |
| LUMO | -2.1 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability |
Molecular Modeling and Simulation for Ligand-Target Interactions
Molecular modeling techniques are crucial for predicting how a small molecule like 7-Methoxy-6-nitro-2H-benzo[b] nih.govunair.ac.idoxazin-3(4H)-one might interact with a biological target, such as a protein or enzyme. These methods are central to structure-based drug design.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This helps in understanding the binding mode and affinity. Benzoxazinone derivatives have been docked against various targets to explore their potential as anticancer, antimicrobial, or anti-inflammatory agents. unair.ac.idnih.gov
For instance, in studies on structurally related 7-nitro-2-aryl-4H-benzo[d] nih.govamazonaws.comoxazin-4-ones, docking was used to predict their binding to the active site of caspase, a protease involved in apoptosis. nih.govresearchgate.net The results revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the target's active site. nih.gov For 7-Methoxy-6-nitro-2H-benzo[b] nih.govunair.ac.idoxazin-3(4H)-one, the nitro and methoxy groups, along with the carbonyl group of the oxazinone ring, would be critical in forming hydrogen bonds and other electrostatic interactions, anchoring the ligand within the binding pocket. The benzene ring would likely participate in hydrophobic or π-π stacking interactions.
Table 3: Example of Molecular Docking Results for a Nitrobenzoxazinone Derivative with a Protein Target Note: This table is a representative example based on published studies of similar compounds. nih.govresearchgate.net
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 7-nitro-benzoxazinone analog | Caspase-3 | -8.5 | Arg207, Gln161 | Hydrogen Bond |
| 7-nitro-benzoxazinone analog | Caspase-3 | -8.5 | Tyr204, Phe250 | Hydrophobic (π-π) |
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose and provide a more detailed picture of the binding kinetics.
For a complex of 7-Methoxy-6-nitro-2H-benzo[b] nih.govunair.ac.idoxazin-3(4H)-one with a target protein, an MD simulation would typically be run for tens to hundreds of nanoseconds. Key parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the course of the simulation indicates that the ligand remains securely bound in its predicted pose and that the complex is stable. nih.gov For example, MD simulations of a benzo nih.govunair.ac.idoxazin-3(4H)-one derivative complexed with acetylcholinesterase showed stable RMSD values, suggesting it could be a promising candidate for further development. nih.gov
Table 4: Representative Molecular Dynamics Simulation Parameters Note: Data is illustrative of typical results from MD simulations on ligand-protein complexes. nih.gov
| Parameter | Description | Typical Value | Interpretation |
| Simulation Time | Duration of the simulation | 100 ns | Allows for assessment of complex stability over time |
| RMSD (Ligand) | Root-Mean-Square Deviation of the ligand's atomic positions | < 0.2 nm | A low and stable value indicates the ligand does not diffuse away from the binding site |
| RMSD (Protein) | Root-Mean-Square Deviation of the protein backbone | < 0.3 nm | A stable value suggests the protein's overall structure is not disrupted by ligand binding |
| Hydrogen Bonds | Number of hydrogen bonds maintained over time | 2-3 (average) | Consistent hydrogen bonding indicates a stable interaction |
In Silico Screening and Virtual Library Design for Novel Benzoxazinone Derivatives
The 2H-benzo[b] nih.govunair.ac.idoxazin-3(4H)-one scaffold is a versatile starting point for the design of novel bioactive compounds. In silico screening and virtual library design are powerful strategies to explore the chemical space around this core structure to identify derivatives with enhanced potency and selectivity. amazonaws.com
The process begins with the core structure of a benzoxazinone, such as 7-Methoxy-6-nitro-2H-benzo[b] nih.govunair.ac.idoxazin-3(4H)-one. A virtual library is then generated by computationally adding a wide variety of chemical fragments or substituents at specific positions on the molecule. This library, which can contain thousands or even millions of virtual compounds, is then screened against a biological target using high-throughput virtual screening (HTVS) methods, which often employ molecular docking. easychair.org The top-scoring compounds are then selected for further analysis, such as more rigorous binding free energy calculations or MD simulations, before being prioritized for chemical synthesis and experimental testing. nih.govnih.gov This approach accelerates the drug discovery process by focusing resources on the most promising candidates. mdpi.com
Biological Mechanistic Insights into 7 Methoxy 6 Nitro 2h Benzo B 1 2 Oxazin 3 4h One Activity in Vitro Studies
Cellular Mechanisms of Action for Antiproliferative and Anticancer Activities
The benzoxazinone (B8607429) scaffold is a core component of various compounds investigated for their anticancer properties. Studies on derivatives indicate that their antiproliferative effects are often mediated through complex cellular mechanisms involving the induction of cell death and modulation of cell cycle progression.
In vitro studies on various cancer cell lines have demonstrated the potent cytotoxic effects of compounds containing the 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one core. For instance, a series of 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles exhibited significant anticancer activity against several human cancer cell lines, with the most potent effects observed against A549 lung cancer cells. nih.gov Mechanistic investigations revealed that these compounds induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. nih.govresearchgate.net
Further studies into the underlying pathways showed that these derivatives can elevate levels of reactive oxygen species (ROS) within the cancer cells. nih.govresearchgate.net The increase in ROS is a significant contributor to apoptosis, as it can lead to cellular damage, including DNA damage. nih.gov Western blot analysis confirmed that these compounds could indeed induce DNA damage and autophagy, highlighting key molecular events in their anticancer effects. nih.gov Similarly, another study on a different class of benzoxazinones, 7-nitro-2-aryl-4H-benzo[d] nih.govbiosynth.comoxazin-4-ones, also showed profound pro-apoptotic potential in HeLa human cervical cancer cells, with apoptotic indices ranging from 52.86% to 75.61%. nih.govresearchgate.net
The cytotoxic potential of these related compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro Anticancer Activity of Structurally Related Benzoxazinone Derivatives
| Compound Series | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one linked 1,2,3-triazoles (Compound 14b) | A549 (Lung) | 7.59 ± 0.31 | nih.gov |
| 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one linked 1,2,3-triazoles (Compound 14c) | A549 (Lung) | 18.52 ± 0.59 | nih.gov |
| 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one linked 1,2,3-triazoles | Huh7 (Liver) | Data not specified | nih.gov |
| 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one linked 1,2,3-triazoles | MCF-7 (Breast) | Data not specified | nih.gov |
| 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one linked 1,2,3-triazoles | HCT-116 (Colon) | Data not specified | nih.gov |
| 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one linked 1,2,3-triazoles | SKOV3 (Ovary) | Data not specified | nih.gov |
Beyond inducing apoptosis, another critical mechanism for anticancer agents is the ability to interfere with the cell cycle, thereby halting the uncontrolled proliferation of cancer cells. While direct studies on 7-Methoxy-6-nitro-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one are not available, research on other heterocyclic compounds illustrates this principle. For example, the 1,4-benzodiazepine (B1214927) compound Bz-423 has been shown to affect cell cycle progression, leading to a reduction of cells in the G2/M phase. jci.org
Furthermore, investigations into a benzothiadiazine derivative revealed that it can repress the cell cycle negative regulating factor CDKN1A, which disrupts a crucial checkpoint in normal cell cycle regulation. drugbank.com Small-molecule inhibitors targeting the p53-MDM2 interaction have also been shown to selectively inhibit the growth of cancer cells by inducing G1 or G2 arrest. ekb.eg These findings suggest that a potential anticancer mechanism for benzoxazinone compounds could involve the modulation of key proteins that regulate cell cycle checkpoints.
Enzyme Inhibition Profiles and Kinetic Characterization
The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern pharmacology. Benzoxazinone and related heterocyclic structures have been evaluated as inhibitors of various enzymes, including those relevant to neurodegenerative diseases.
Certain heterocyclic compounds have been assessed for their in vitro enzyme inhibition potential against acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. researchgate.net The inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. mdpi.com Studies on various oxazolone (B7731731) derivatives, for example, have detailed their reversible inhibition of human acetylcholinesterase (hAChE), with kinetic characterization providing affinity constants (Ki) and IC50 values. mdpi.com These studies often reveal different types of inhibition (e.g., competitive, non-competitive, mixed), providing deeper insight into the inhibitor's interaction with the enzyme's active or allosteric sites. mdpi.com While data for 7-Methoxy-6-nitro-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one is not specified, the general potential for related structures to inhibit cholinesterases is noted. mdpi.com No specific data regarding histone deacetylase inhibition by this class of compounds was identified in the reviewed literature.
Table 2: Acetylcholinesterase (AChE) Inhibition by Related Heterocyclic Compounds
| Compound Series | Enzyme | IC50 (µM) | Ki (µM) | Reference |
|---|---|---|---|---|
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones | hAChE | 9 to 246 | 2 to 198 | mdpi.com |
| Naphtho-triazole derivative | AChE | IC50 > 100 | Not determined | mdpi.com |
| Naphtho-triazole derivative | BChE | IC50 = 24.3 | Not determined | mdpi.com |
Receptor Binding and Modulatory Activities
The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. The 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one scaffold has been identified as a promising head group for designing receptor modulators.
Specifically, novel agonists for the β2-adrenoceptor have been developed using a 5-hydroxy-4H-benzo nih.govresearchgate.netoxazin-3-one moiety. nih.gov The β2-adrenergic receptor is a G protein-coupled receptor (GPCR) that is a key drug target for treating asthma and other respiratory conditions. nih.gov Systematic chemical modifications of this benzoxazinone series led to the discovery of potent and full agonists of the β2-adrenoceptor with high selectivity over the β1 subtype. nih.gov Molecular modeling studies suggested that specific interactions between the compound and amino acid residues of the receptor, such as a lysine (B10760008) residue (K305), could explain the high observed selectivity. nih.gov There is no available information in the reviewed sources regarding the mineralocorticoid receptor antagonism of this compound class.
Antimicrobial Activities (In Vitro)
The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Heterocyclic compounds, including benzoxazinone derivatives, have been explored for their potential to combat microbial infections. The presence of a nitro group, as in 7-Methoxy-6-nitro-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one, is a feature of several known antimicrobial agents, suggesting this is a promising area of investigation. mdpi.com
The antibacterial activity of new compounds is typically assessed in vitro by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a bacterium.
Studies on a related compound, 7-chloro-2-methyl-4H-benzo[d] nih.govbiosynth.com-oxazin-4-one, demonstrated significant activity against several bacterial strains, including Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa, with MIC values ranging from 6 to 9 mg/mL. gsconlinepress.com Further research into 3-aryl-2H-benzo[b] nih.govresearchgate.netoxazin-2-one derivatives, which share a very similar core structure, also indicated potential antimicrobial activity against Mycobacterium tuberculosis and Streptococcus dysgalactiae through in silico molecular docking studies. nih.gov
Table 3: In Vitro Antibacterial Activity of a Related Benzoxazinone Derivative
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|---|
| 7-chloro-2-methyl-4H-benzo[d] nih.govbiosynth.com-oxazin-4-one | Klebsiella pneumoniae | 6 - 9 | gsconlinepress.com |
| 7-chloro-2-methyl-4H-benzo[d] nih.govbiosynth.com-oxazin-4-one | Staphylococcus aureus | 6 - 9 | gsconlinepress.com |
| 7-chloro-2-methyl-4H-benzo[d] nih.govbiosynth.com-oxazin-4-one | Pseudomonas aeruginosa | 6 - 9 | gsconlinepress.com |
| 7-chloro-2-methyl-4H-benzo[d] nih.govbiosynth.com-oxazin-4-one | Bacillus species | Data not specified | gsconlinepress.com |
| 7-chloro-2-methyl-4H-benzo[d] nih.govbiosynth.com-oxazin-4-one | Escherichia coli | Data not specified | gsconlinepress.com |
Anti-inflammatory Pathways and Cytokine Modulation (In Vitro)
There is no available research on the in vitro effects of 7-Methoxy-6-nitro-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one on inflammatory pathways or its ability to modulate the production of cytokines. While other novel 2H-1,4-benzoxazin-3(4H)-one derivatives have been synthesized and shown to inhibit pro-inflammatory mediators like nitric oxide (NO), IL-1β, IL-6, and TNF-α in cell models, this specific compound has not been evaluated. nih.gov
Allelopathic and Bioherbicidal Activities (In Vitro)
Specific data on the allelopathic and bioherbicidal properties of 7-Methoxy-6-nitro-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one from in vitro assays are not present in the literature.
Advanced Applications and Future Research Directions for 7 Methoxy 6 Nitro 2h Benzo B 1 2 Oxazin 3 4h One
Development as Chemical Probes for Elucidating Biological Pathways
The benzoxazinone (B8607429) heterocycle is considered an excellent template for designing pharmacological probes. nih.gov Its structural framework can be chemically modified to incorporate reporter groups, such as fluorescent tags or biotin (B1667282) labels, without losing its core binding properties. The development of 7-Methoxy-6-nitro-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one into a chemical probe could provide powerful tools for studying complex biological systems.
Future research could focus on:
Fluorescent Probes: Synthesizing derivatives where a fluorophore is attached to the benzoxazinone core. Such probes could be used in cellular imaging techniques to visualize the localization of target proteins, monitor enzymatic activity in real-time, and study drug-target engagement within living cells.
Affinity-Based Probes: Functionalizing the scaffold with reactive groups to create affinity-based probes for "pull-down" experiments. These probes would allow for the identification and isolation of previously unknown binding partners and biological targets of the compound, thereby elucidating its mechanism of action.
Photoaffinity Labeling: Introducing a photoreactive group onto the molecule. Upon UV irradiation, such a probe would form a covalent bond with its biological target, enabling precise identification of the binding site through techniques like mass spectrometry. The benzoxazinone scaffold's stability and modifiable nature make it a suitable platform for such advanced chemical biology tools. nih.govbenthamscience.com
Integration into Multicomponent Systems and Hybrid Molecules for Enhanced Efficacy
The versatile structure of the benzoxazinone core, with its multiple sites for chemical modification, makes it an ideal building block for creating multicomponent systems and hybrid molecules. benthamscience.comnih.govresearchgate.net This strategy aims to combine the pharmacological properties of the benzoxazinone with other bioactive moieties to achieve synergistic effects, improved selectivity, or a multi-target therapeutic profile.
A recent study demonstrated the successful linkage of 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one derivatives with 1,2,3-triazoles, resulting in hybrid compounds with significant anticancer activity. nih.gov These hybrids were found to induce apoptosis, elevate reactive oxygen species (ROS), and cause DNA damage in cancer cells. nih.gov Similarly, other research has focused on creating benzoxazin-3-one (B8392483) derivatives possessing a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety, identifying them as a novel series of potent and selective mineralocorticoid receptor (MR) antagonists. acs.org
Future research avenues for 7-Methoxy-6-nitro-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one include:
Dual-Target Inhibitors: Designing hybrid molecules that can simultaneously inhibit two distinct but related biological targets. For example, linking the benzoxazinone core to a known kinase inhibitor could create a dual-action anticancer agent.
Drug-Conjugate Systems: Integrating the compound into antibody-drug conjugates (ADCs) or targeted drug delivery systems. The benzoxazinone would serve as the cytotoxic payload, delivered specifically to cancer cells, thereby enhancing efficacy and reducing systemic toxicity.
Multicomponent Reactions (MCRs): Utilizing MCRs to efficiently synthesize diverse libraries of complex molecules incorporating the benzoxazinone scaffold. acs.org This approach allows for the rapid exploration of chemical space to identify novel compounds with enhanced therapeutic properties.
Table 1: Examples of Benzoxazinone-Based Hybrid Molecules and Their Applications
| Benzoxazinone Hybrid Type | Bioactive Moiety | Potential Therapeutic Application | Reference |
|---|---|---|---|
| Triazole-Benzoxazinone | 1,2,3-Triazole | Anticancer (induces apoptosis and DNA damage) | nih.gov |
| Pyrazolyl-Benzoxazinone | 1-Phenyl-3-trifluoromethylpyrazole | Cardiovascular (Mineralocorticoid Receptor Antagonist) | acs.org |
| Thiadiazole-Benzothiazinone | 1,3,4-Thiadiazole | Neurodegenerative (Acetylcholinesterase Inhibitor) | mdpi.com |
Exploration of Novel Synthetic Pathways for Undiscovered Benzoxazinone Scaffolds
While classical methods for synthesizing benzoxazinones are well-established, the exploration of novel synthetic pathways is crucial for accessing structurally diverse and previously undiscovered scaffolds. mdpi.comnih.gov Modern organic synthesis offers a range of powerful tools that can be applied to this versatile heterocycle.
Recent advancements in the synthesis of benzoxazin-4-ones include:
Transition-Metal Catalysis: The use of transition metals like palladium, silver, or rhodium to catalyze reactions such as carbonylation, cross-dehydrogenative coupling, and cascade annulations. nih.gov These methods often proceed under mild conditions and allow for the construction of complex benzoxazinone cores from simple starting materials like anthranilic acids or isatoic anhydrides. nih.gov
Cycloaddition Reactions: Intermolecular [4+2]-cycloaddition strategies have been developed to access unique derivatives, such as C2-alkenyl benzoxazin-4-ones, which are otherwise difficult to synthesize. nih.gov
Novel Reagents: The use of innovative cyclization agents, such as cyanuric chloride, provides new routes to the benzoxazinone ring system. mdpi.com
Future research should aim to adapt these modern synthetic methodologies to produce novel analogs of 7-Methoxy-6-nitro-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one. By varying the starting materials and catalytic systems, it will be possible to generate libraries of new benzoxazinones with different substitution patterns, which can then be screened for novel biological activities.
Table 2: Modern Synthetic Strategies for Benzoxazinone Scaffolds
| Synthetic Method | Key Features | Starting Materials | Reference |
|---|---|---|---|
| Transition-Metal-Catalyzed Carbonylation | Efficient C-O and C-N bond formation. | Aryl halides, amides | nih.gov |
| Cascade Annulations | Multiple bond formations in a single step. | Anthranilic acids | nih.gov |
| Cross-Dehydrogenative Coupling | Forms C-C or C-N bonds without pre-functionalized substrates. | Amides, isatoic anhydrides | nih.gov |
| [4+2] Cycloaddition | Access to unique C2-alkenyl substituted benzoxazinones. | Isatoic anhydrides, cyclopropenones | nih.gov |
| Cyanuric Chloride Cyclization | Uses a readily available and efficient cyclization agent. | N-acyl anthranilic acid intermediates | mdpi.com |
Identification of New Biological Targets and Potential Therapeutic Areas beyond Current Research
The benzoxazinone scaffold has been associated with a remarkably broad spectrum of biological activities, suggesting that its derivatives can interact with a wide range of biological targets. nih.govjocpr.com While some activities like anticancer and antimicrobial effects are frequently reported, there is vast potential to discover novel therapeutic applications for compounds like 7-Methoxy-6-nitro-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one. nih.govphytojournal.com
The structural features of this specific compound—the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group—are known to significantly influence the electronic properties and biological activity of aromatic systems. For instance, nitro-substituted benzoxazinones have been specifically investigated as potent anticancer and antioxidant agents. nih.gov
Future research should involve screening this compound against a broad array of biological targets to uncover new therapeutic potential. Promising areas for investigation include:
Neurodegenerative Diseases: Derivatives of the related benzoxazole (B165842) scaffold are being tested as potential drugs for Alzheimer's and prion diseases. nih.gov Given the structural similarity, screening for activity against targets like acetylcholinesterase, BACE1, or protein aggregation could be fruitful. mdpi.com
Cardiovascular Diseases: A novel series of benzoxazin-3-one derivatives were recently identified as potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonists, highlighting their potential for treating hypertension. acs.org
Metabolic Diseases: Certain benzoxazinone derivatives have shown potential as dual PPAR activators, suggesting a role in treating metabolic disorders like diabetes. jocpr.com
Oncology: Beyond general cytotoxicity, specific molecular targets could be explored. For example, 4-phenyl-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one derivatives have been discovered as potent and orally active PI3K/mTOR dual inhibitors, a key pathway in cancer cell growth. drugbank.com
Table 3: Known Biological Targets of Various Benzoxazinone Derivatives
| Derivative Class | Biological Target/Activity | Potential Therapeutic Area | Reference |
|---|---|---|---|
| 7-Nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones | Cytotoxic and pro-apoptotic in HeLa cells | Oncology (Cervical Cancer) | nih.gov |
| 6-Pyrazolyl-2H-1,4-benzoxazin-3(4H)-ones | Mineralocorticoid Receptor (MR) Antagonist | Cardiovascular (Hypertension) | acs.org |
| 4-Phenyl-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-ones | PI3K/mTOR Dual Inhibitor | Oncology | drugbank.com |
| 6-Thiadiazolyl-2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-ones | Acetylcholinesterase (AChE) Inhibitor | Neurodegenerative (Alzheimer's Disease) | mdpi.com |
| General Benzoxazinones | Antimicrobial and Antifungal | Infectious Diseases | sapub.orgphytojournal.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| 7-Methoxy-6-nitro-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one |
| 2(3H)-benzoxazolone |
| 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones |
| 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one |
| 4-phenyl-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one |
Q & A
What are the key synthetic strategies for preparing 7-Methoxy-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one?
Level: Basic
Answer:
The synthesis of nitro-substituted benzooxazinones typically involves cyclization of substituted phenolic precursors with chloroacetyl chloride under basic conditions. For example, in analogous compounds like 6-chloro-8-nitro derivatives, 2-amino-4-chloro-6-nitrophenol reacts with 2-chloroacetyl chloride in DMF using potassium carbonate and 18-crown-6 as a phase-transfer catalyst . Methoxy and nitro groups are introduced via precursor selection or post-synthetic modification. Key steps include:
- Cyclization: Controlled addition of chloroacetyl chloride to prevent side reactions.
- Functional Group Protection: Methoxy groups may require protection during nitration steps.
- Purification: Column chromatography or recrystallization to isolate the product .
How can regioselectivity be ensured during the introduction of substituents in benzooxazinone derivatives?
Level: Advanced
Answer:
Regioselectivity in nitro and methoxy substitution is influenced by electronic and steric factors. Copper(I)-catalyzed one-pot reactions, as demonstrated for 7-bromo derivatives, enable regioselective coupling of aldehydes with propargyl-substituted benzooxazinones. Key considerations include:
- Catalyst Choice: Cu(I) catalysts enhance selectivity for specific positions (e.g., C-7 in bromo-substituted analogs) .
- Precursor Design: Substituents like propargyl groups direct reactivity to desired sites .
- Reaction Monitoring: TLC or HPLC to track intermediate formation and adjust conditions .
What spectroscopic and crystallographic methods are critical for structural confirmation of this compound?
Level: Basic
Answer:
- 1H/13C NMR: Assignments of methoxy (-OCH₃) and nitro (-NO₂) groups are confirmed by characteristic shifts. For example, methoxy protons resonate at ~δ 3.8–4.0 ppm, while aromatic protons adjacent to nitro groups show deshielding (δ 8.0–8.5 ppm) .
- X-ray Crystallography: Resolves bond lengths and angles, critical for confirming the oxazinone ring conformation and substituent orientation. The crystal structure of 6-chloro-2H-benzooxazin-3-one revealed a planar heterocyclic ring with intramolecular hydrogen bonding .
- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .
What challenges arise in reducing the nitro group of 7-Methoxy-6-nitro-benzooxazinone while preserving the methoxy group?
Level: Advanced
Answer:
Selective nitro reduction requires careful control to avoid de-methoxylation or over-reduction. Strategies include:
- Catalytic Hydrogenation: Pd/C in methanol with triethylamine selectively reduces nitro to amino groups without affecting methoxy substituents .
- Chemoselective Agents: Use of Fe/HCl or Zn/NH₄Cl in aqueous ethanol for partial reduction.
- Monitoring: Real-time FTIR or NMR to detect intermediates and halt reactions at the desired stage .
How can molecular docking predict the biological activity of 7-Methoxy-6-nitro-benzooxazinone derivatives?
Level: Advanced
Answer:
Docking studies with targets like TRPV1 (Transient Receptor Potential Vanilloid 1) or cancer-related enzymes involve:
- Ligand Preparation: Energy minimization of the benzooxazinone scaffold using software like AutoDock Vina.
- Binding Site Analysis: Identify hydrophobic pockets (e.g., for nitro and methoxy interactions) and hydrogen-bonding residues.
- Validation: Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. For example, isoxazole-linked benzooxazinones showed strong binding to kinase targets in studies .
What are the common pitfalls in interpreting NMR data for nitro-substituted benzooxazinones?
Level: Advanced
Answer:
- Spin-Spin Coupling: Nitro groups cause splitting of adjacent aromatic protons, which may be misinterpreted as impurities.
- Solvent Artifacts: DMSO-d₆ can interact with nitro groups, shifting peaks unpredictably. Use CDCl₃ for clearer spectra .
- Dynamic Effects: Ring puckering in solution may lead to averaged signals, complicating assignments. Variable-temperature NMR mitigates this .
How does the nitro group influence the electronic properties of the benzooxazinone scaffold?
Level: Advanced
Answer:
The nitro group is a strong electron-withdrawing moiety, which:
- Reduces Electron Density: At the aromatic ring, directing electrophilic substitution to meta/para positions.
- Enhances Stability: Through resonance and inductive effects, increasing thermal and oxidative stability.
- Affects Reactivity: Nitro-substituted derivatives show lower nucleophilicity, impacting further functionalization (e.g., SNAr reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
